molecular formula C9H16N2O2 B1461123 4-((3-Hydroxypyrrolidin-1-yl)methyl)pyrrolidin-2-one CAS No. 1934564-93-8

4-((3-Hydroxypyrrolidin-1-yl)methyl)pyrrolidin-2-one

Cat. No. B1461123
CAS RN: 1934564-93-8
M. Wt: 184.24 g/mol
InChI Key: HTRQNPFKLXTIFI-UHFFFAOYSA-N
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Description

The compound “4-((3-Hydroxypyrrolidin-1-yl)methyl)pyrrolidin-2-one” is a biologically important alkylaminophenol compound . It is part of the pyrrolidine class of compounds, which are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

This compound is synthesized by the Petasis reaction . The Petasis reaction is a reaction occurring between aldehyde, amine, and boronic acid . The reaction conditions are mild, making it preferred in many applications .


Molecular Structure Analysis

The structural properties and quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G (d, p) basis set . The NMR data are calculated by means of the GIAO method . The TD–DFT method is used for UV-Vis spectroscopy .


Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been described in the literature from 2015 to date . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .


Physical And Chemical Properties Analysis

The electronic and structural properties (bond lengths, dihedral and bond angles), HOMO and LUMO energies, NLO analysis, thermodynamic parameters (rotation constants, entropy, thermal energy, thermal capacity), vibrational frequencies, electrostatic potential (MEP), excitation energies, Mulliken atomic charges, and oscillator strengths are investigated .

Scientific Research Applications

Synthesis of Alkaloids

Pyrrolidin-2-ones, which is a class of compounds that “4-((3-Hydroxypyrrolidin-1-yl)methyl)pyrrolidin-2-one” belongs to, have been used in the synthesis of various alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals, and are part of the group of natural products (also called secondary metabolites).

Production of Unusual β-Amino Acids

Pyrrolidin-2-ones have also been used in the synthesis of unusual β-amino acids such as statin and its derivatives . β-Amino acids are amino acids in which the amino group is at the β-position from the carboxylate group (i.e., two atoms away). The use of β-amino acids in the construction of proteins introduces a new degree of conformational freedom to the polypeptide backbone.

Development of Bioactive Agents

Pyrrolones and pyrrolidinones are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents . They induce prominent pharmaceutical effects, therefore, researchers have paid attention to synthesize various pyrrolone and pyrrolidinone derivatives .

Antimicrobial Activity

Pyrrolone and pyrrolidinone derivatives exhibit diverse biological activities such as antimicrobial activity . They can be used to develop new drugs to combat microbial infections.

Anticancer Activity

These compounds also show anticancer activity . They can be used in the development of new drugs for the treatment of various types of cancer.

Anti-inflammatory Activity

Pyrrolone and pyrrolidinone derivatives also exhibit anti-inflammatory activity . They can be used in the development of new drugs for the treatment of inflammatory diseases.

properties

IUPAC Name

4-[(3-hydroxypyrrolidin-1-yl)methyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c12-8-1-2-11(6-8)5-7-3-9(13)10-4-7/h7-8,12H,1-6H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRQNPFKLXTIFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-Hydroxypyrrolidin-1-yl)methyl)pyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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